Calcobutrol
Overview
Description
The search for "Calcobutrol" in scientific research databases returned no direct matches. This indicates that the compound may not have established documentation or it is known under a different name.
Synthesis Analysis
The synthesis of complex chemical structures often involves convergent routes, utilizing organolithium additions and Pd/Cu-catalyzed coupling methods. For instance, molecular caltrops starting from tetraethyl orthosilicate demonstrate the intricate methods employed in chemical synthesis (Yuxing Yao, J. Tour, 1999).
Molecular Structure Analysis
Molecular structures and bonding are crucial in understanding the properties of compounds. Calixarene-based compounds, for example, demonstrate how structural analysis contributes to our understanding of chemical properties and potential applications (U. Radius, J. Attner, 1999).
Chemical Reactions and Properties
The reactivity and properties of chemical compounds can be significantly influenced by their molecular structure. For example, nitro derivatives of calixarene demonstrate specific complexation behaviors (Hélène Dozol et al., 2001).
Physical Properties Analysis
Benchmarking dispersion-corrected DFT methods for materials like calcite (CaCO3) helps in understanding anisotropic physical properties, which is essential for theoretical simulation methods (G. Ulian, Daniele Moro, G. Valdrè, 2021).
Chemical Properties Analysis
The chemical properties of compounds are determined through various analytical methods, including spectroscopic and X-ray crystallography studies, as seen in the investigation of calixarene nitronyl nitroxides (A. Rajca et al., 2007).
Scientific Research Applications
Bone Loss-Associated Diseases : Calycosin has shown potential in inhibiting RANKL-induced osteoclast formation and bone resorption, suggesting its usefulness as a therapeutic agent for diseases associated with bone loss (Quan et al., 2015).
Neuroprotection in Cerebral Ischemia/Reperfusion : In cerebral ischemia/reperfusion models, Calycosin exhibited neuroprotective effects, possibly through interactions between estrogen receptor-α and miR-375 and the regulation of downstream targets (Wang et al., 2014).
Estrogen Receptor-Positive Cell Proliferation : The compound was found to promote the proliferation of estrogen receptor-positive cells in vitro and in vivo due to its estrogenic effect (Chen et al., 2011).
Anti-Nasopharyngeal Carcinoma Action : Calycosin targets multiple proteins like tumor protein p53, MAPK14, CASP8, and apoptosis-inducing kinases, contributing to its action against nasopharyngeal carcinoma (Liu et al., 2020).
Treatment of Various Diseases : Due to its isoflavonoid and phytoestrogenic properties, Calycosin shows promise in treating tumors, inflammation, stroke, and cardiovascular diseases (Gao et al., 2014).
Therapeutic Effects : It has potential therapeutic effects in anticancer, anti-inflammatory, anti-osteoporosis, neuroprotection, and hepatoprotection applications (Deng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLKDXFGQNCFQW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934356 | |
Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcobutrol | |
CAS RN |
151878-23-8 | |
Record name | Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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